5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole chemical structure
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole chemical structure
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole.
Executive Summary
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a core pharmacophore for a class of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors. Unlike its 1,3-isomer, the 1,5-substitution pattern forces the aryl ring into a specific steric clash with the N-methyl group, creating a unique torsional geometry essential for binding in the COX-2 active site (analogous to the vicinal diaryl moiety in Celecoxib).
This guide provides a rigorous technical analysis of the molecule, detailing the regiocontrolled synthesis required to avoid the thermodynamically favored 1,3-isomer, and establishing a self-validating characterization protocol using Nuclear Overhauser Effect Spectroscopy (NOESY).
Chemical Structure & Electronic Profile[1]
The molecule consists of a pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with a 4-methoxyphenyl ring.
1.1 Physicochemical Data
| Property | Value |
| IUPAC Name | 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | Note: Often indexed under general pyrazoles; specific isomer requires differentiation from 27069-17-6 (unsubstituted N).[1] |
| LogP (Predicted) | ~2.3 - 2.5 |
| H-Bond Donors/Acceptors | 0 / 3 |
1.2 Structural Geometry & Torsion
The steric repulsion between the N1-Methyl group and the ortho-protons of the C5-phenyl ring prevents coplanarity.
-
Torsion Angle: The dihedral angle between the pyrazole and phenyl planes is typically 30°–50° .
-
Electronic Consequence: This twist reduces
-conjugation between the rings compared to the flatter 1,3-isomer, affecting UV-Vis absorption maxima and reactivity.
Regioselective Synthesis
The primary synthetic challenge is distinguishing between the 1,5-isomer (Kinetic/Specific) and the 1,3-isomer (Thermodynamic/Major). Standard alkylation of 3-(4-methoxyphenyl)-1H-pyrazole yields a mixture favoring the 1,3-isomer due to steric hindrance at the N1 position adjacent to the aryl group.
2.1 The "Aldehyde-Attack" Strategy
To exclusively synthesize the 1,5-isomer, we utilize the differential electrophilicity of a 1,3-dicarbonyl equivalent (specifically a
Mechanism of Regiocontrol
-
Precursor: 3-(4-Methoxyphenyl)-3-oxopropanal (generated in situ as a sodium enolate).
-
Reagent: Methylhydrazine (
). -
Selectivity:
-
The
terminus of methylhydrazine is the harder, more nucleophilic center. -
The Aldehyde (C3 of the propane chain) is the harder, more electrophilic center compared to the Ketone (C1).
-
Step 1:
attacks the Aldehyde Hydrazone intermediate. -
Step 2: The remaining
nitrogen attacks the Ketone carbonyl (attached to the aryl group). -
Result: The Methyl group ends up on the nitrogen attached to the carbon bearing the Aryl group
1-methyl-5-aryl .
-
2.2 Experimental Protocol
Step 1: Claisen Condensation (Formylation)
-
Reagents: 4-Methoxyacetophenone (10 mmol), Ethyl Formate (12 mmol), Sodium Hydride (15 mmol, 60% dispersion).
-
Solvent: Anhydrous THF or Toluene.
-
Procedure:
-
Wash NaH with hexane to remove oil. Suspend in THF at 0°C.
-
Add 4-Methoxyacetophenone and Ethyl Formate dropwise.
-
Stir at RT for 6 hours. The sodium salt of 3-hydroxy-3-(4-methoxyphenyl)acrylaldehyde precipitates.
-
Crucial: Do not protonate/isolate the free aldehyde if unstable; use the salt directly or acidify immediately before the next step.
-
Step 2: Cyclization
-
Reagents: Crude
-keto aldehyde salt, Methylhydrazine (11 mmol), Ethanol (absolute). -
Procedure:
-
Dissolve the sodium salt in Ethanol (50 mL).
-
Cool to 0°C. Add Methylhydrazine dropwise (Caution: Exothermic).
-
Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel). The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity (dipole moment alignment).
-
Caption: Regioselective synthesis pathway leveraging the differential reactivity of the aldehyde moiety.
Characterization & Validation (Self-Validating Protocol)
To ensure scientific integrity, one must prove the structure is the 1,5-isomer and not the 1,3-isomer. The following spectroscopic markers serve as a self-validating checklist.
3.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Proton | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-OCH₃ | 3.85 | Singlet (3H) | Methoxy group. |
| N-CH₃ | 3.80 – 3.90 | Singlet (3H) | Diagnostic: In the 1,5-isomer, this signal is often slightly downfield compared to the 1,3-isomer due to the ring current of the adjacent phenyl group. |
| Pyrazole-H4 | 6.25 | Doublet ( | Higher field due to electron-rich nature. |
| Pyrazole-H3 | 7.55 | Doublet ( | Adjacent to Nitrogen (N2). |
| Ar-H (Ortho) | 7.30 – 7.40 | Doublet (2H) | Critical: These protons are spatially close to N-CH₃. |
3.2 NOESY (The "Smoking Gun")
The definitive proof of the 1,5-structure is the Nuclear Overhauser Effect (NOE) .
-
Experiment: Irradiate the N-CH₃ signal (~3.85 ppm).
-
Observation (1,5-isomer): You will observe a strong NOE enhancement of the Ortho-phenyl protons (~7.35 ppm). This confirms the methyl group and the phenyl ring are on adjacent carbons (N1 and C5).
-
Observation (1,3-isomer): Irradiating N-CH₃ will show NOE to Pyrazole-H5 and Pyrazole-H3, but NO enhancement of the phenyl protons (which are far away at C3).
Caption: NOESY correlation diagram. The green arrow indicates the spatial proximity unique to the 1,5-isomer.
Applications in Drug Discovery
4.1 COX-2 Inhibition Scaffold
This molecule mimics the vicinal diaryl structure of Celecoxib and Rofecoxib . The 1-methyl-5-arylpyrazole motif places the aryl group in a position that corresponds to the hydrophobic pocket of the COX-2 enzyme, while the N1-methyl (or substituted variants) can orient towards the selectivity pocket.
4.2 p38 MAP Kinase Inhibitors
Substituted 1,5-diarylpyrazoles are potent inhibitors of p38 mitogen-activated protein kinase. The 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole structure serves as a simplified "fragment" for Structure-Activity Relationship (SAR) studies to optimize the electronic properties of the aryl ring before appending more complex solubilizing groups.
References
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Regioselectivity in Pyrazole Synthesis
- Title: Regioselective Synthesis of 1-Aryl-3,4-substituted/annul
- Source: The Journal of Organic Chemistry, ACS.
-
URL:[Link]
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Structural Analysis of Pyrazoles
- Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv
- Source: Journal of Chemical and Pharmaceutical Research.
-
URL:[Link]
-
Biological Activity (COX-2/p38)
- Title: Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het)
- Source: Molecular and Cellular Biochemistry, NIH PubMed.
-
URL:[Link]
-
General Pyrazole Synthesis Review
